![molecular formula C13H18INO2 B2673838 tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate CAS No. 161597-73-5](/img/structure/B2673838.png)
tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
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Overview
Description
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate” often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .
Chemical Reactions Analysis
Carbamates like “tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate” are often used in palladium-catalyzed synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “tert-Butyl carbamate” have been analyzed. It is a solid with a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Tert-butyl hypoiodite (t-BuOI) has been utilized in the cyclizative atmospheric CO2 fixation by unsaturated amines such as allyl and propargyl amines under mild reaction conditions. This process efficiently leads to cyclic carbamates bearing a iodomethyl group, demonstrating the compound's role in environmental chemistry and potential applications in carbon capture technologies (Takeda et al., 2012).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, illustrating the versatility of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate derivatives (Guinchard et al., 2005).
Synthesis of Chiral Compounds
An efficient chiral inversion process involving tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate has been reported. This process, mediated by thionyl chloride, showcases the compound's role in the synthesis of chiral intermediates, offering significant advantages in terms of simplicity, cost efficiency, yield, and purification procedure (Li et al., 2015).
Environmental Analysis
The compound has been implicated in environmental analysis techniques, such as in the study of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography. This research highlights its relevance in developing methods for detecting and quantifying environmental pollutants (Crespo-Corral et al., 2008).
Crystallographic Studies
Crystallographic studies of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have contributed to understanding molecular structures and interactions, providing insights into the design of new materials and compounds (Baillargeon et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOWDIUBPAXGN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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